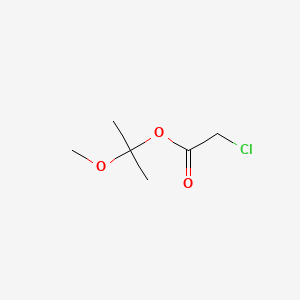
1-Methoxyisopropyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyisopropyl chloroacetate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
1-Methoxyisopropyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst such as p-toluene-sulfonic acid. The reaction is typically carried out under microwave conditions to enhance the yield and efficiency . Industrial production methods often involve the use of inorganic metal salts of organic sulfonates or ionic liquids as catalysts to improve the yield and reduce production costs .
Chemical Reactions Analysis
1-Methoxyisopropyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxyisopropyl chloroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxyisopropyl chloroacetate involves its reactivity as an electrophile due to the presence of the chloroacetate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
1-Methoxyisopropyl chloroacetate can be compared with other similar compounds such as methyl chloroacetate, ethyl chloroacetate, and isopropyl chloroacetate. These compounds share similar reactivity patterns due to the presence of the chloroacetate group but differ in their alkyl substituents. The uniqueness of this compound lies in its methoxyisopropyl group, which imparts distinct physical and chemical properties compared to its analogs .
Similar Compounds
- Methyl chloroacetate
- Ethyl chloroacetate
- Isopropyl chloroacetate
These compounds are often used in similar applications but may vary in their reactivity and suitability for specific reactions.
Properties
CAS No. |
64046-46-4 |
|---|---|
Molecular Formula |
C6H11ClO3 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
2-methoxypropan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C6H11ClO3/c1-6(2,9-3)10-5(8)4-7/h4H2,1-3H3 |
InChI Key |
PFYYFYKWCJMOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


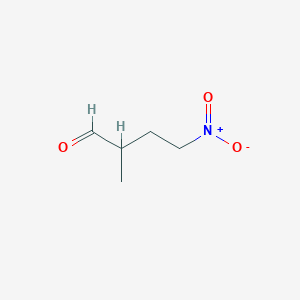
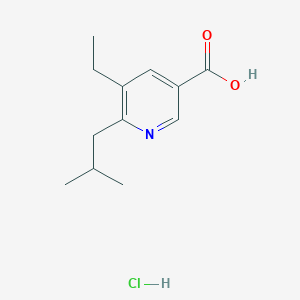

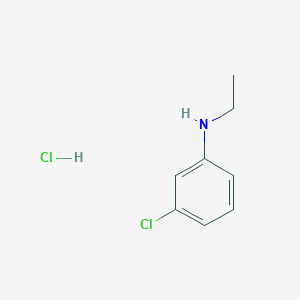
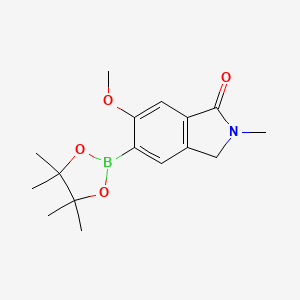
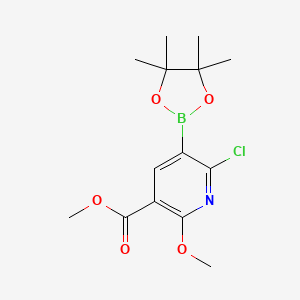
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
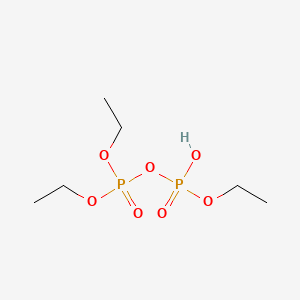
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)
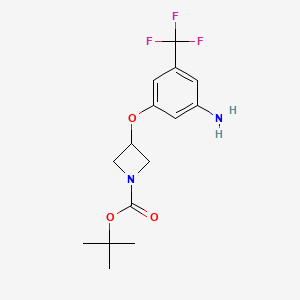
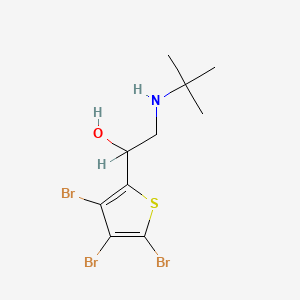
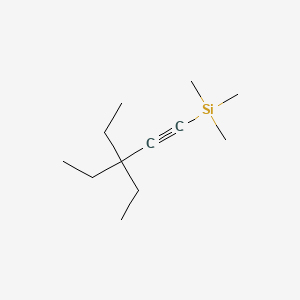
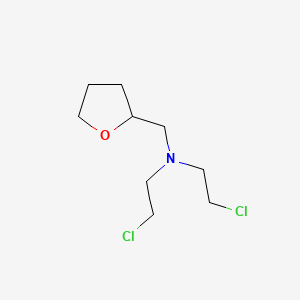
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
